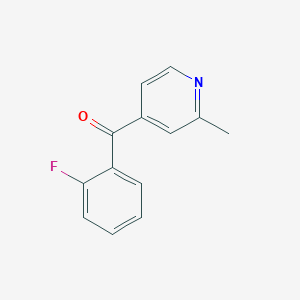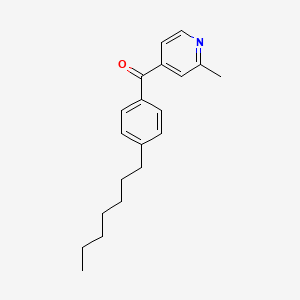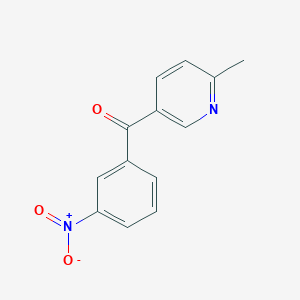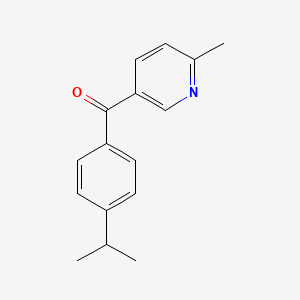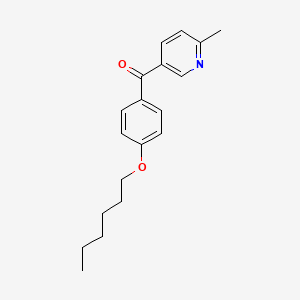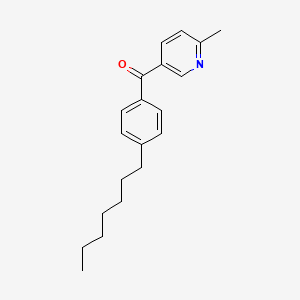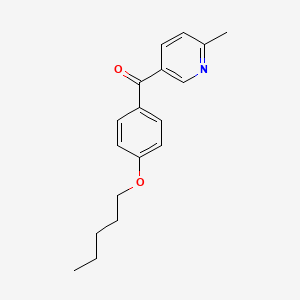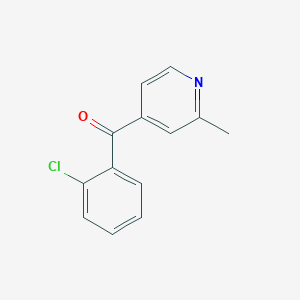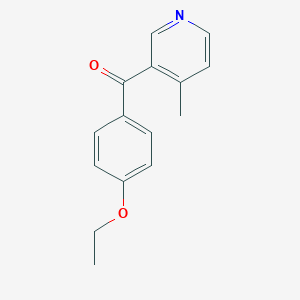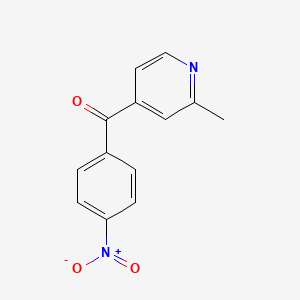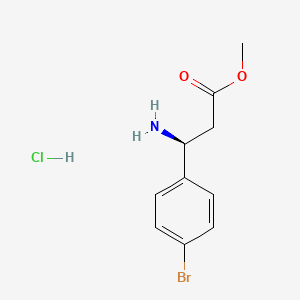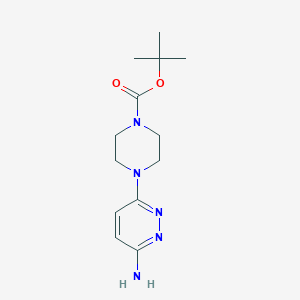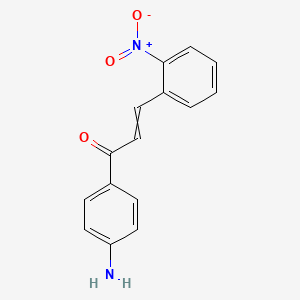
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one
描述
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a complex organic compound characterized by its unique molecular structure, which includes an amino group attached to a phenyl ring and a nitro group attached to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Nitration Reaction: The starting material, 4-aminophenol, undergoes nitration to introduce the nitro group, forming 4-nitrophenol.
Condensation Reaction: The nitrophenol is then condensed with an appropriate aldehyde or ketone, such as benzaldehyde, in the presence of a base catalyst to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitroso group or further to a nitro group.
Reduction: The nitro group can be reduced to an amino group, forming a diamine derivative.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitro compounds.
Reduction Products: Diamine derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound finds applications in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electron transfer reactions. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.
相似化合物的比较
1-(4-Aminophenyl)-1-propanone: Similar structure but lacks the nitro group.
2-Nitrophenol: Contains a nitro group but lacks the amino group.
4-Aminophenol: Contains an amino group but lacks the nitro group and the prop-2-en-1-one moiety.
Uniqueness: 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of both an amino and a nitro group on the phenyl rings, which allows for a wide range of chemical reactions and biological activities. This combination of functional groups makes it a versatile compound with diverse applications.
属性
IUPAC Name |
1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHYNMOEIHTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


